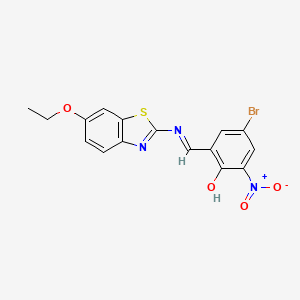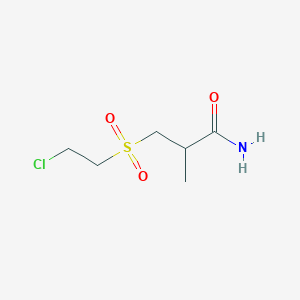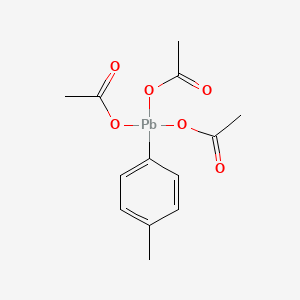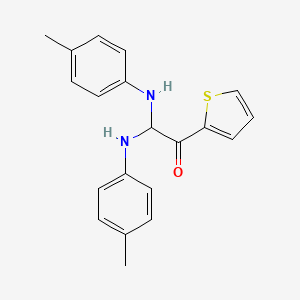
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol is a complex organic compound that features a bromine atom, an ethoxy group, a benzothiazole moiety, and a nitrophenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxy-5-nitrobenzaldehyde to introduce the bromine atom. This is followed by a condensation reaction with 6-ethoxy-2-aminobenzothiazole under acidic conditions to form the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or benzothiazoles.
Aplicaciones Científicas De Investigación
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its structural features.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with enzyme function. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)phenol
- N-(4-bromo-2-chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
- N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide
Uniqueness
4-Bromo-2-(((6-ethoxy-1,3-benzothiazol-2-YL)imino)methyl)-6-nitrophenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenol and a benzothiazole moiety allows for diverse applications in various fields, making it a versatile compound for research and industrial use .
Propiedades
Fórmula molecular |
C16H12BrN3O4S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
4-bromo-2-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C16H12BrN3O4S/c1-2-24-11-3-4-12-14(7-11)25-16(19-12)18-8-9-5-10(17)6-13(15(9)21)20(22)23/h3-8,21H,2H2,1H3/b18-8+ |
Clave InChI |
SNSBBBGLHNVSHJ-QGMBQPNBSA-N |
SMILES isomérico |
CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dibenzyl-6-bromo-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15078068.png)

![4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B15078095.png)
![Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078098.png)

![DI(Tert-butyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078125.png)
![7-(4-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15078127.png)
![diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078133.png)
![2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15078139.png)

![5-(2-bromophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15078144.png)
![Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate](/img/structure/B15078146.png)

![(5E)-5-(2,4-dimethoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15078149.png)
